1-(3-Chloro-4-methylphenyl)guanidine

Description

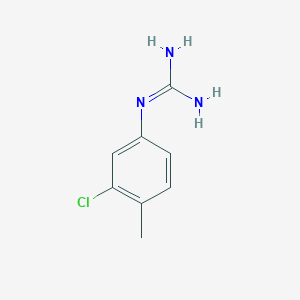

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-methylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGUYMRVNAYXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482583 | |

| Record name | N-(3-CHLORO-4-METHYLPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57004-56-5 | |

| Record name | N-(3-CHLORO-4-METHYLPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Chloro-4-methylphenyl)guanidine molecular formula C8H10ClN3

The following technical guide provides an in-depth analysis of 1-(3-Chloro-4-methylphenyl)guanidine , a compound bridging environmental chemistry and medicinal pharmacology.

Molecular Scaffold for CNS Ligands & Environmental Marker

Executive Summary

1-(3-Chloro-4-methylphenyl)guanidine (CAS: 57004-56-5) is a disubstituted phenylguanidine derivative. In the pharmaceutical sector, it serves as a critical structure-activity relationship (SAR) analog for probing 5-HT3 serotonin receptors and sigma receptors , leveraging the established pharmacophore of the closely related 1-(3-chlorophenyl)guanidine (mCPG). Simultaneously, in environmental science, it is identified as a degradation product and metabolite of the phenylurea herbicide Chlortoluron , making it a vital marker for water quality and metabolic stability studies.

This guide details the physicochemical properties, synthetic protocols, and dual-application workflows for this compound.

Physicochemical Profile

The compound features a guanidine core attached to a toluene ring with a meta-chloro substitution. This substitution pattern balances lipophilicity with electronic withdrawal, influencing both receptor binding affinity and hydrolytic stability.

| Property | Value / Description | Note |

| IUPAC Name | 1-(3-Chloro-4-methylphenyl)guanidine | |

| Molecular Formula | C8H10ClN3 | |

| Molecular Weight | 183.64 g/mol | |

| CAS Number | 57004-56-5 | |

| Appearance | Off-white to pale beige solid | Crystalline form |

| Solubility | DMSO, Methanol, Ethanol | Limited water solubility (free base) |

| pKa (Calculated) | ~10.5 - 11.0 | Less basic than alkylguanidines due to phenyl ring |

| LogP (Predicted) | 2.1 - 2.5 | Moderate lipophilicity |

| H-Bond Donors | 3 | NH and NH2 groups |

| H-Bond Acceptors | 2 | Imine nitrogen |

Synthetic Methodologies

Two primary pathways exist for the generation of 1-(3-Chloro-4-methylphenyl)guanidine: Chemical Synthesis (for drug discovery) and Biological Degradation (environmental formation).

Chemical Synthesis Protocol (Laboratory Scale)

Objective: High-purity synthesis for pharmacological screening. Mechanism: Nucleophilic attack of the aniline nitrogen on the electrophilic carbon of cyanamide or S-methylisothiourea.

Reagents:

-

Precursor: 3-Chloro-4-methylaniline (CAS: 95-74-9)

-

Guanylating Agent: Cyanamide (50% aq. solution) or S-methylisothiourea sulfate.

-

Solvent: Ethanol or n-Butanol.

-

Catalyst: Concentrated HCl (catalytic amount).

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of 3-Chloro-4-methylaniline in 20 mL of n-butanol.

-

Activation: Add 1.0 equivalent of concentrated HCl dropwise to generate the aniline hydrochloride salt in situ (enhances electrophilicity of the cyanamide attack).

-

Addition: Add 15 mmol (1.5 eq) of Cyanamide solution.

-

Reflux: Heat the mixture to reflux (110°C) for 16–24 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

Work-up: Cool to room temperature. If precipitate forms, filter and wash with cold ether. If no precipitate, evaporate solvent and recrystallize from water/ethanol.

-

Purification: The crude product is often the hydrochloride salt. Convert to free base by treating with 1M NaOH and extracting into Ethyl Acetate if necessary.

Visualization: Synthetic & Degradation Pathways

Figure 1: Dual pathways for the formation of 1-(3-Chloro-4-methylphenyl)guanidine via laboratory synthesis (left) and herbicide degradation (bottom).

Biological Applications & Pharmacology

Medicinal Chemistry: 5-HT3 & Sigma Receptor Ligand

The 3-chlorophenylguanidine scaffold is a privileged structure in neuropharmacology.

-

Mechanism: The guanidine group acts as a bioisostere for the basic amine found in serotonin (5-HT). The phenyl ring mimics the aromatic indole of serotonin.

-

SAR Insight:

-

3-Chloro: Critical for lipophilic interaction in the binding pocket (mimics mCPG).

-

4-Methyl: Adds steric bulk. In 5-HT3 receptors, this position tolerates small alkyl groups, potentially increasing selectivity over 5-HT2 subtypes.

-

Application: Used as a probe to map the steric tolerance of the ligand-binding domain (LBD) of Cys-loop receptors.

-

Environmental Science: Chlortoluron Marker

As a metabolite of Chlortoluron, this compound is used to assess herbicide persistence.

-

Pathway: Chlortoluron

N-demethylation -

Detection: Presence in groundwater indicates advanced degradation of phenylurea herbicides.

Visualization: Receptor Interaction Logic

Figure 2: Predicted binding interactions of the guanidine core and substituted phenyl ring within the 5-HT3 receptor binding pocket.

Analytical Characterization Protocols

To validate the identity of the synthesized or extracted compound, the following analytical methods are standard.

HPLC-UV Method (Purity & Environmental Detection)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (guanidine).

-

Retention Time: Expect elution after the parent aniline due to increased polarity of the guanidine, but before the herbicide Chlortoluron.

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Parent Ion [M+H]+: 184.06 m/z (Calculated).

-

Isotope Pattern: Distinct Chlorine pattern (3:1 ratio of M : M+2) at 184 and 186 m/z.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle powder in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent moisture absorption (guanidines are hygroscopic).

References

-

Sigma-Aldrich. 1-(3-Chloro-4-methylphenyl)guanidine Product Specification & CAS 57004-56-5 Entry.Link

-

Glüzmann, C., et al. (1991). Metabolism of chlortoluron in tolerant weed species: possible role of cytochrome P-450 mono-oxygenases. Weed Research. Link

-

Dukat, M., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylguanidines at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry. Link

-

PubChem. Compound Summary for CID 212456: 1-(3-Chloro-4-methylphenyl)guanidine. National Library of Medicine. Link

-

BLDpharm. Safety Data Sheet (SDS) for 1-(3-Chloro-4-methylphenyl)guanidine.Link

1-(3-Chloro-4-methylphenyl)guanidine structure and properties

Structural Characterization, Synthesis, and Pharmacological Potential[1]

Executive Summary & Chemical Identity

1-(3-Chloro-4-methylphenyl)guanidine (CAS: 57004-56-5) represents a specific chemotype within the arylguanidine class.[1] Structurally, it combines a guanidinium head group—a critical pharmacophore for cation-

This compound acts as a high-value probe in medicinal chemistry, primarily targeting Sigma receptors (

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 1-(3-Chloro-4-methylphenyl)guanidine |

| CAS Number | 57004-56-5 |

| Molecular Formula | C |

| Molecular Weight | 183.64 g/mol |

| SMILES | CC1=C(C=C(C=C1)NC(=N)N)Cl |

| Predicted pKa | ~13.5 (Guanidinium ion) |

| LogP | ~1.8 - 2.1 (Predicted) |

| Physical State | Crystalline Solid (typically as HCl salt) |

Structural Analysis & Pharmacophore Theory

The biological activity of 1-(3-Chloro-4-methylphenyl)guanidine is dictated by two distinct structural domains. Understanding these domains allows researchers to predict binding affinity and solubility profiles.

The Guanidinium Head Group (Cationic Domain)

At physiological pH (7.4), the guanidine moiety is protonated (guanidinium). This positive charge is delocalized across the three nitrogen atoms, making it a "soft" cation.

-

Mechanism: It mimics the protonated primary amine of endogenous ligands (e.g., Serotonin).

-

Interaction: Forms critical salt bridges with Aspartate/Glutamate residues or cation-

interactions with Tryptophan/Tyrosine residues in receptor binding pockets (e.g., Trp183 in 5-HT3A).[1]

The 3-Chloro-4-methylphenyl Tail (Lipophilic Domain)[1]

-

3-Chloro Substituent: Increases metabolic stability by blocking ring oxidation at the meta-position.[1] It also enhances lipophilicity, aiding blood-brain barrier (BBB) penetration.[1]

-

4-Methyl Substituent: Provides bulk tolerance.[1] In Sigma-2 receptors, bulky para-substituents often enhance selectivity over Sigma-1.[1]

Diagram: Pharmacophore & Receptor Interaction Logic

The following diagram illustrates the hypothetical binding mode based on homologous ligands (MD-354).

Caption: Structural dissection of the ligand-receptor interaction. The guanidinium head anchors the molecule via electrostatic forces, while the halogenated tail exploits hydrophobic pockets for affinity.

Synthesis Protocol

Objective: Synthesize 1-(3-Chloro-4-methylphenyl)guanidine Hydrochloride. Scale: Laboratory (10 mmol). Safety Note: Cyanamide is toxic and can polymerize explosively if not stabilized. Perform all reactions in a fume hood.

Method A: The Cyanamide Fusion (Standard)

This method utilizes the reaction between the aniline hydrochloride salt and cyanamide. It is preferred for its atom economy.

Reagents

-

Precursor: 3-Chloro-4-methylaniline (1.41 g, 10 mmol).[1]

-

Reagent: Cyanamide (50% wt. solution in water) or crystalline cyanamide (0.63 g, 15 mmol).

-

Solvent: Ethanol (absolute) or n-Butanol (for higher reflux temp).

-

Catalyst: Conc. HCl (to form the aniline salt in situ).

Step-by-Step Workflow

-

Salt Formation:

-

Dissolve 3-Chloro-4-methylaniline (10 mmol) in 10 mL of Ethanol.

-

Add Conc. HCl (10 mmol, ~0.85 mL) dropwise with stirring. A precipitate (aniline HCl salt) may form.

-

Validation: Check pH; it should be acidic (< 2).

-

-

Addition of Cyanamide:

-

Add Cyanamide (15 mmol) to the reaction mixture.

-

Expert Tip: A 1.5 equivalent excess of cyanamide is crucial to drive the equilibrium forward, as cyanamide can dimerize to dicyandiamide at high temps.

-

-

Reflux:

-

Heat the mixture to reflux (approx. 80-100°C depending on solvent) for 12–24 hours.

-

Monitoring: Use TLC (System: DCM/MeOH 9:1). The starting aniline spot (high Rf) should disappear; the guanidine spot (low Rf, streaks) will appear.

-

-

Isolation:

-

Cool the reaction to room temperature.[2]

-

Evaporate the solvent under reduced pressure to obtain a crude oil/solid.

-

Crystallization: Dissolve the residue in a minimum amount of hot isopropanol or water. Add diethyl ether to induce precipitation of the Guanidine·HCl salt.

-

-

Purification:

-

Filter the white crystals.

-

Wash with cold ether to remove unreacted aniline.

-

Dry under vacuum.[3]

-

Synthesis Process Diagram

Caption: Step-wise synthesis pathway via the cyanamide route, yielding the hydrochloride salt.

Biological Properties & Experimental Applications[7][8][9][10][11][12]

Target Receptors

Based on structural homology to MD-354 (3-chlorophenylguanidine) and DTG (1,3-di-o-tolylguanidine), this compound is predicted to exhibit the following profile:

-

5-HT3 Receptor (Serotonin):

-

Sigma Receptors (

1 /

In Vitro Screening Protocol (Binding Assay)

To validate the affinity of this compound, researchers should utilize a radioligand binding assay.

Protocol:

-

Tissue Source: Rat brain membrane homogenates (cortex for Sigma, entorhinal cortex for 5-HT3).

-

Radioligand:

-

Incubation: Incubate 1-(3-Chloro-4-methylphenyl)guanidine (concentration range

to -

Termination: Rapid filtration through GF/B filters.

-

Analysis: Calculate

and

Safety & Handling (SDS Summary)

| Hazard Class | Description | Handling Protocol |

| Acute Toxicity | Harmful if swallowed (H302).[1] Guanidines can affect CNS and cardiovascular systems. | Wear nitrile gloves, lab coat, and safety glasses. |

| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319). | Use in a fume hood. In case of contact, flush with water for 15 min. |

| Stability | Hygroscopic (absorbs moisture). | Store in a desiccator at -20°C for long-term stability. |

References

-

Dukat, M., et al. (2000). N-(3-Chlorophenyl)guanidine (MD-354) serves as a discriminative stimulus in rats and displays partial agonist character in a shrew emesis assay.[1][4] Psychopharmacology.[4]

-

Weber, E., et al. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs.[1][5][7] Proceedings of the National Academy of Sciences.[5]

-

Yan, L., et al. (2009). A comprehensive study on the 5-hydroxytryptamine(3A) receptor binding of agonists serotonin and m-chlorophenylbiguanidine.[1][8] Biophysical Journal.

-

PubChem. (n.d.). Compound Summary: 1-(3-chlorophenyl)guanidine.[1] National Library of Medicine.

-

Guide to Pharmacology. (2023). 5-HT3 Receptors: Agonists and Antagonists.[1][9][4][10] IUPHAR/BPS.

Sources

- 1. Sigma Receptors [sigmaaldrich.com]

- 2. Guanidine synthesis by guanylation [organic-chemistry.org]

- 3. asianpubs.org [asianpubs.org]

- 4. The 5-HT3 agent N-(3-chlorophenyl)guanidine (MD-354) serves as a discriminative stimulus in rats and displays partial agonist character in a shrew emesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of 1,3-di(2-[5-3H]tolyl) guanidine with sigma 2 binding sites in rat heart membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Di(2-(5-/sup 3/H)tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs (Journal Article) | OSTI.GOV [osti.gov]

- 8. A comprehensive study on the 5-hydroxytryptamine(3A) receptor binding of agonists serotonin and m-chlorophenylbiguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide facilitates noradrenaline release by blockade of alpha 2-adrenoceptors in the mouse brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sigma receptor - Wikipedia [en.wikipedia.org]

Technical Guide: Synthesis of N-(3-chloro-4-methylphenyl)guanidine

Executive Summary & Molecule Profile

Target Molecule: N-(3-chloro-4-methylphenyl)guanidine CAS Registry Number: 56538-48-2 (Generic for the class; specific salt forms vary) Core Scaffold: Guanidinylated halogenated aniline.[1] Primary Applications: Antibacterial research, agrochemical intermediates, and bioisosteric exploration in adrenergic/serotonergic drug discovery.

This guide details the synthesis of N-(3-chloro-4-methylphenyl)guanidine, focusing on two distinct methodologies: a Scalable Industrial Route (Cyanamide fusion) and a High-Fidelity Medicinal Chemistry Route (Boc-protected thiourea).[1] The choice of pathway depends on the required scale, purity, and available isolation equipment.

Retrosynthetic Analysis & Strategic Logic

The synthesis of aryl guanidines hinges on the nucleophilic attack of the aniline nitrogen upon an electrophilic amidine equivalent.

-

Disconnection: The C-N bond between the guanidine carbon and the aniline nitrogen.

-

Precursor: 3-Chloro-4-methylaniline (3-chloro-p-toluidine).[1][2] This is a commercially available, albeit toxic, intermediate (often used as the avicide DRC-1339).

-

Guanylating Agents:

-

Route A (Industrial):Cyanamide (H₂N-CN) .[1] Atom economical, but requires harsh conditions (acidic fusion) and careful handling of potential polymerization.

-

Route B (Med-Chem):N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea . Mild, high-yielding, and simplifies purification via chromatography, though atom economy is lower.[1]

-

Visualization: Retrosynthetic Pathway

Figure 1: Strategic disconnection showing the two primary synthetic approaches.

Route A: Acid-Catalyzed Cyanamide Fusion (Scalable)

This method is preferred for multi-gram to kilogram scale synthesis where chromatography is impractical.[1] It relies on the formation of the guanidinium salt, which often crystallizes directly from the reaction matrix.

Mechanism & Causality

The reaction proceeds via the protonation of cyanamide to form a highly electrophilic cyanamidium species. The aniline, despite the electron-withdrawing chlorine at the meta position (relative to the amine), retains sufficient nucleophilicity to attack the cyanamide carbon.

-

Why Nitrate? Using Nitric acid (HNO₃) typically yields the guanidine nitrate salt, which has superior crystallization properties compared to chlorides or sulfates for this specific lipophilic scaffold.

Protocol: Synthesis of Guanidine Nitrate Salt

Reagents:

-

3-Chloro-4-methylaniline (1.0 eq)[1]

-

Cyanamide (50% aq.[1] solution) (1.5 eq)

-

Nitric Acid (conc. 65%) (1.0 eq)

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Salt Formation: Dissolve 3-chloro-4-methylaniline (14.1 g, 100 mmol) in Ethanol (50 mL). Add Nitric acid (6.9 mL, ~100 mmol) dropwise at 0°C. Caution: Exothermic.

-

Concentration: Evaporate the solvent to obtain the aniline nitrate salt. (Alternatively, generate the salt in situ if the solvent is high-boiling).

-

Fusion/Reaction: Suspend the aniline nitrate salt in water (minimal volume) or use a high-boiling solvent like n-butanol.[1] Add Cyanamide (50% aq, 12.6 g, 150 mmol).

-

Reflux: Heat the mixture to reflux (approx. 100-110°C) for 16–24 hours.

-

Process Check: Monitor via TLC (System: EtOAc/MeOH 9:1). The aniline spot (high Rf) should disappear, replaced by a baseline guanidine spot.

-

-

Workup: Cool the reaction mixture to 0°C. The product, N-(3-chloro-4-methylphenyl)guanidine nitrate , should precipitate as a crystalline solid.

-

Purification: Filter the solid. Recrystallize from water or water/ethanol (9:1).

Data Summary:

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Appearance | White to off-white crystalline solid |

| Melting Point | >200°C (Salt dependent) |

| Key Risk | Polymerization of cyanamide (dicyandiamide formation) if pH is too high.[1] |

Route B: Guanylation via Boc-Protected Isothiourea (High Purity)

This approach is ideal for drug discovery applications requiring >98% purity and no trace heavy metals (if avoiding HgCl₂).[1] While traditional methods use Mercury(II) chloride to desulfurize, this guide recommends a Mukiyama reagent or Silver(I) promoted variant to maintain "Green" standards, or a simple thermal displacement if the aniline is sufficiently nucleophilic.

Protocol: Two-Step Synthesis

Reagents:

-

3-Chloro-4-methylaniline (1.0 eq)[1]

-

N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (1.05 eq)[1]

-

Triethylamine (TEA) (2.0 eq)

-

Promoter: Silver Triflate (AgOTf) (1.1 eq) OR HgCl₂ (Traditional, 1.1 eq)

-

Solvent: DCM or DMF[1]

Step 1: Protected Guanidine Formation

-

Dissolve the aniline (10 mmol) and N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (3.05 g, 10.5 mmol) in anhydrous DCM (50 mL).

-

Add TEA (2.8 mL, 20 mmol).

-

Add the promoter (AgOTf or HgCl₂) at 0°C. Stir at room temperature for 2–4 hours.

-

Filtration: Filter through a Celite pad to remove metal salts (Ag₂S or HgS).[1]

-

Isolation: Concentrate filtrate. Purify the intermediate (N,N'-di-Boc-N''-(3-chloro-4-methylphenyl)guanidine) via Silica Gel Flash Chromatography (Hexane/EtOAc 8:1).[1]

Step 2: Deprotection

-

Dissolve the Boc-intermediate in DCM (10 mL).

-

Add Trifluoroacetic Acid (TFA) (5 mL) or 4M HCl in Dioxane. Stir for 2 hours.

-

Workup: Concentrate to dryness.[1] Triturate with diethyl ether to obtain the pure guanidine trifluoroacetate or hydrochloride salt.

Visualization: Workflow Logic (Route B)

Figure 2: Step-by-step logic for the high-purity Boc-protection route.

Characterization & Validation

To validate the synthesis, the following spectroscopic signatures must be confirmed.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):

-

Aromatic Region: Look for the specific pattern of the 1,3,4-trisubstituted ring.

-

δ ~7.35 (d, J=2 Hz, 1H, H-2 position, ortho to Cl).

-

δ ~7.25 (d, J=8 Hz, 1H, H-5 position, ortho to Me).

-

δ ~7.10 (dd, 1H, H-6 position).[1]

-

-

Guanidine NH: Broad singlet at δ 7.0–7.5 (exchangeable with D₂O).[1] If salt form (HCl/TFA), these shift downfield to δ 9.0–10.0.

-

Methyl Group: Singlet at δ ~2.30 (3H, Ar-CH₃).[1]

2. Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Calculated for C₈H₁₀ClN₃ = 183.[1]06. Expect peak at m/z 184.1 (and characteristic ³⁷Cl isotope peak at 186.1 in 3:1 ratio).[1]

Safety & Handling (Critical)

-

Aniline Toxicity: 3-Chloro-4-methylaniline is highly toxic to birds (avicide) and nephrotoxic in mammals.[1] All weighing must occur in a laminar flow hood.[1] Double-glove (Nitrile) is mandatory.[1]

-

Cyanamide: A severe skin irritant and potential sensitizer.[1] Avoid contact with acid outside the reactor to prevent violent polymerization.

-

Waste Disposal: Aqueous waste from Route A contains guanidinium nitrates (potentially energetic) and aniline residues. Do not let dry completely.[1] Neutralize and dispose of via hazardous chemical waste streams.[9]

References

-

Bhongade, B. A., et al. (2013).[10] Synthesis and antibacterial evaluation of some new N-(3-chloro-4-substitutedphenyl) guanidines. Indo American Journal of Pharmaceutical Research.

-

Cunha, S. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews.[1][11]

-

PubChem Database. (n.d.).[1] 3-Chloro-4-methylaniline (Compound Summary). National Center for Biotechnology Information.[1]

-

Organic Chemistry Portal. (n.d.).[1] Synthesis of Guanidines.

Sources

- 1. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 8. US2431301A - Preparation of guanidine nitrate - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. iajpr.com [iajpr.com]

- 11. pubs.rsc.org [pubs.rsc.org]

Physicochemical Properties of 1-(3-Chloro-4-methylphenyl)guanidine: A Technical Guide

Executive Summary

1-(3-Chloro-4-methylphenyl)guanidine is a specialized arylguanidine derivative primarily utilized as a pharmacophore in the development of ligands for the 5-HT3 serotonin receptor and Sigma (

This guide provides a rigorous analysis of the compound's physicochemical properties, synthesis, and characterization, designed for researchers optimizing lead compounds in neuropharmacology.

Part 1: Chemical Identity & Structural Analysis[1][2]

| Parameter | Details |

| IUPAC Name | 1-(3-Chloro-4-methylphenyl)guanidine |

| Common Aliases | 3-Chloro-4-methylphenylguanidine; |

| CAS Number | 57004-56-5 |

| Molecular Formula | |

| Molecular Weight | 183.64 g/mol |

| SMILES | Cc1ccc(cc1Cl)NC(=N)N |

| InChI Key | Derived from structure |

Structural Insight

The molecule features a guanidinium head group attached to a 3-chloro-4-methylphenyl tail.

-

Electronic Effect: The chlorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), slightly lowering the basicity of the guanidine group compared to a simple phenylguanidine.

-

Steric Effect: The para-methyl group adds lipophilicity and bulk, potentially restricting rotation in receptor binding pockets (e.g., the hydrophobic pocket of the 5-HT3 receptor).

Part 2: Physicochemical Profile[1]

The following data represents a synthesis of experimental values for the arylguanidine class and calculated parameters specific to this derivative.

Key Parameters Table[1][6]

| Property | Value / Range | Context & Implications |

| pKa (Base) | 10.5 – 11.2 (Predicted) | The compound exists almost exclusively as the cationic species (protonated) at physiological pH (7.4). |

| LogP (Octanol/Water) | 1.9 – 2.3 | Moderate lipophilicity. The 3-Cl and 4-Me groups significantly increase LogP vs. phenylguanidine (~0.6), improving blood-brain barrier (BBB) penetration. |

| Solubility (Free Base) | < 1 mg/mL (Water) | The free base is poorly soluble in water due to the lipophilic aromatic ring. |

| Solubility (HCl Salt) | > 50 mg/mL (Water) | Formation of the hydrochloride salt dramatically increases aqueous solubility. |

| Polar Surface Area (PSA) | ~50 Ų | Favorable for membrane permeability; within the range for CNS-active drugs. |

| H-Bond Donors/Acceptors | 3 Donors / 2 Acceptors | Facilitates critical hydrogen bonding interactions with receptor residues (e.g., Asp/Glu in binding pockets). |

Deep Dive: Ionization & Bioavailability

The Guanidinium Cation:

At pH 7.4, the ratio of ionized (cationic) to unionized (neutral) species is greater than 1000:1. This permanent positive charge mimics the side chain of Arginine or the neurotransmitter Serotonin (5-HT), allowing the molecule to participate in cation-

Implication for Formulation:

Researchers must handle this compound as a salt form (typically HCl or Nitrate) for biological assays to ensure solubility and stability. The free base is hygroscopic and prone to absorbing atmospheric

Part 3: Experimental Characterization Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Objective: To experimentally validate the ionization constant, critical for understanding receptor binding affinity.

Reagents:

-

Compound (HCl salt form), 0.01 M HCl, 0.1 M NaOH (standardized), KCl (ionic strength adjuster).

Workflow:

-

Dissolution: Dissolve 50 mg of the compound in 50 mL of degassed water containing 0.1 M KCl to maintain constant ionic strength.

-

Acidification: Add a known excess of 0.01 M HCl to ensure the guanidine is fully protonated.

-

Titration: Titrate with 0.1 M NaOH using an autotitrator with a high-precision glass electrode.

-

Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the half-equivalence point of the buffering region.

-

Note: Expect a sharp inflection point due to the high basicity.

-

Protocol B: Synthesis & Purification Workflow

Objective: To synthesize high-purity 1-(3-Chloro-4-methylphenyl)guanidine from its aniline precursor.

Reaction Scheme:

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, dissolve 3-chloro-4-methylaniline (1.0 eq) in ethanol. Add concentrated HCl (1.1 eq) dropwise to form the aniline hydrochloride salt in situ.

-

Addition: Add Cyanamide (1.5 eq) (Caution: Toxic) as a 50% aqueous solution.

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 12–18 hours. Monitor via TLC (mobile phase: 10% MeOH in DCM).

-

Workup:

-

Cool the reaction mixture to 0°C.

-

The product often precipitates as the hydrochloride salt. Filter the solid.

-

If no precipitate forms, evaporate the solvent and recrystallize the residue from Isopropanol/Ether.

-

-

Validation: Verify structure via

H-NMR (DMSO-d-

Diagnostic Signals: Methyl singlet (~2.3 ppm), Aromatic protons (6.8–7.5 ppm), Broad exchangeable guanidine protons (~7.0–9.0 ppm).

-

Part 4: Visualizations

Synthesis & Characterization Workflow

This diagram illustrates the logical flow from raw materials to a validated pharmacological probe.

Figure 1: Synthetic pathway for the production of the target guanidine salt.

Pharmacological Interaction Pathway (5-HT3 Receptor)

Arylguanidines are known to interact with the 5-HT3 receptor.[1] This diagram visualizes the putative mechanism of action.

Figure 2: Putative binding mechanism of arylguanidines at the 5-HT3 receptor interface.

Part 5: Handling & Safety (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; keep the container tightly closed.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Dukat, M., et al. (2000). The 5-HT3 agent N-(3-chlorophenyl)guanidine (MD-354) serves as a discriminative stimulus in rats.[2] Psychopharmacology.

-

Glennon, R. A., et al. (1994). Binding of arylguanidines at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry.

-

Reddy, N. L., et al. (1994). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist.[3] Journal of Medicinal Chemistry.

-

PubChem Compound Summary. Guanidine, N-(3-chloro-4-methylphenyl)-. National Center for Biotechnology Information.

-

IUPHAR/BPS Guide to Pharmacology. 5-HT3 Receptors.

Sources

- 1. 5-HT<sub>3</sub> receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. The 5-HT3 agent N-(3-chlorophenyl)guanidine (MD-354) serves as a discriminative stimulus in rats and displays partial agonist character in a shrew emesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Guanidinium Group: A Privileged Scaffold in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The guanidinium group, a ubiquitous structural motif in both natural products and synthetic molecules, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3] Its unique physicochemical properties, characterized by high basicity and the ability to form multiple hydrogen bonds, allow for potent and specific interactions with a myriad of biological targets.[4][5][6] This guide provides a comprehensive exploration of the diverse biological activities of guanidine-containing compounds, delving into their mechanisms of action and providing practical, field-proven experimental protocols for their investigation. We will traverse the landscape of their applications, from potent antimicrobial and anticancer agents to modulators of complex neurological pathways, offering insights grounded in established scientific principles to empower researchers in their quest for novel therapeutics.

The Guanidinium Moiety: A Foundation of Biological Recognition

The guanidine group, with a pKa of approximately 13.6, exists predominantly in its protonated guanidinium cation form at physiological pH.[4][5][7] This cationic nature is central to its biological function, enabling strong electrostatic interactions and hydrogen bonding with negatively charged species such as phosphates, carboxylates, and sulfates, which are abundant in biological systems.[4][5][6] The planar and symmetrical structure of the guanidinium ion, with its delocalized positive charge, facilitates specific recognition events with biological macromolecules like proteins and nucleic acids.[4][8]

This inherent ability to engage in multifaceted non-covalent interactions underpins the "privileged scaffold" status of the guanidinium group in drug design.[2] Its incorporation into small molecules can enhance cell permeability, target affinity, and overall pharmacological efficacy.[4]

Antimicrobial Activities: A Multi-pronged Attack on Pathogens

Guanidine-containing compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9] Their efficacy stems from several mechanisms, often culminating in the disruption of microbial cell integrity.

Mechanism of Action: Membrane Disruption and Beyond

The primary mode of antimicrobial action for many guanidine compounds involves the disruption of the bacterial cell membrane. The cationic guanidinium groups interact with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This initial electrostatic interaction is followed by the insertion of the hydrophobic portions of the molecule into the lipid bilayer, leading to membrane depolarization, increased permeability, and ultimately, cell lysis.[2][10]

Beyond direct membrane damage, some guanidine derivatives have been shown to interfere with other essential cellular processes, including:

-

Enzyme Inhibition: Certain compounds can inhibit key bacterial enzymes. For example, some aminoguanidine derivatives act as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance.[9]

-

Inhibition of Cell Division: Guanidinomethyl biaryl compounds have been found to bind to the bacterial cell division protein FtsZ, promoting its self-polymerization and disrupting the formation of the Z-ring, which is crucial for bacterial cytokinesis.[9]

Experimental Workflow: Assessing Antimicrobial Efficacy

A robust evaluation of a novel guanidine compound's antimicrobial potential involves a systematic workflow.

Caption: Workflow for evaluating the antimicrobial activity of guanidine compounds.

This protocol outlines the broth microdilution method, a standard for determining the antimicrobial susceptibility of bacteria.

Materials:

-

Test guanidine compound

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Bacterial Inoculum: Culture bacteria overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution of Compound: Prepare a stock solution of the guanidine compound. Perform a two-fold serial dilution in CAMHB across the wells of a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, plate a small aliquot from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[9]

Anticancer Activity: Targeting the Hallmarks of Cancer

The guanidinium moiety is a recurring feature in a diverse array of anticancer agents, both natural and synthetic.[2][11] Their mechanisms of action are multifaceted, often involving interactions with DNA, induction of apoptosis, and inhibition of key signaling pathways.

Mechanism of Action: From DNA Binding to Apoptosis Induction

Guanidine-containing compounds exert their anticancer effects through various mechanisms:

-

DNA Minor Groove Binding: The positive charge and planar structure of the guanidinium group facilitate its binding to the minor groove of DNA, which is rich in A-T base pairs.[8][12] This interaction can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Many guanidine derivatives have been shown to induce apoptosis in cancer cells. This can occur through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases, or the extrinsic pathway, triggered by death receptors on the cell surface.[2][13]

-

Inhibition of Angiogenesis: Some guanidine-based compounds can inhibit the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and metastasis.[14] One identified mechanism is the inhibition of acid ceramidase (ASAH1), an enzyme involved in pro-angiogenic signaling.[14]

-

Enzyme Inhibition: Guanidine derivatives can also target specific enzymes that are overactive in cancer cells.

Experimental Workflow: Characterizing Anticancer Properties

The investigation of a novel guanidine compound's anticancer potential follows a structured approach.

Caption: General scheme for the synthesis of guanidines via amine guanylation.

A typical procedure involves the reaction of a primary or secondary amine with a guanylating agent, such as a carbodiimide, often in the presence of a catalyst. [9]The choice of starting materials and reaction conditions allows for the synthesis of a wide variety of substituted guanidines with diverse biological activities.

Conclusion and Future Perspectives

The guanidinium group continues to be a source of inspiration for the design and development of new therapeutic agents. Its remarkable versatility and ability to interact with a wide range of biological targets underscore its importance in medicinal chemistry. [1][3]Future research will likely focus on the development of more selective and potent guanidine-containing compounds with improved pharmacokinetic and safety profiles. The exploration of novel biological targets and the application of advanced synthetic methodologies will undoubtedly expand the therapeutic potential of this privileged scaffold.

References

- Biological activities of guanidine compounds, 2008 - 2012 upd

- A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI.

- The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. University of Zurich.

- Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI.

- Applications of Guanidine in Pharmaceutical Field. Journal of Organic and Pharmaceutical Chemistry.

- Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. ScienceDirect.

- Biological activities of guanidine compounds. PubMed.

- Research Progress of Common Organic Guanidine Antibacterial Agents. PURKH.

- Comprehensive Virtual Screening of the Antiviral Potentialities of Marine Polycyclic Guanidine Alkaloids against SARS-CoV-2 (COVID-19). PMC.

- Biological activities of guanidine compounds, 2008-2012 update.

- Synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts. ScienceDirect.

- Antiviral effect of guanidine. PubMed.

- Biological activities of guanidine compounds.

- Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity.

- Biological activities of guanidine compounds.

- Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-g

- Antiviral and antimicrobial guanidine or biguanidine derivatives.

- Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. PMC.

- Guanidine modifications enhance the anti-herpes simplex virus activity of (E,E)-4,6-bis(styryl)

- Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. accedaCRIS.

- Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. Royal Society of Chemistry.

- Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Deriv

- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput

- Biologically active guanidine alkaloids. ScienceOpen.

- Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. PMC.

- The Guanidinium Group: Its Biological Role and Synthetic Analogs. Semantic Scholar.

- Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-G

- Design, synthesis of guanidine derivatives and their anti-hyperglycemic evalu

- Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).

- Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists.

- (PDF) Guanidine group: Definition and pharmaceutical applications.

- Methods for the synthesis of polycyclic guanidine compounds.

- A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents.

- Aminergic neurotransmitters I: Dopamine receptors. Neuropharmacology.

- Guanidine. Wikipedia.

- A Guanidine-Based Synthetic Compound Suppresses Angiogenesis via Inhibition of Acid Ceramidase. PubMed.

- Guanidine - Drug Summary. PDR.Net.

- Pharmacokinetics and pharmacodynamics of guanidine hydrochloride in an hereditary myasthenia gravis-like disorder in dogs. PubMed.

Sources

- 1. Biological activities of guanidine compounds, 2008 - 2012 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Guanidine - Wikipedia [en.wikipedia.org]

- 8. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00688K [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 14. A Guanidine-Based Synthetic Compound Suppresses Angiogenesis via Inhibition of Acid Ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Exploitation of Substituted Guanidines

Topic: Potential Therapeutic Applications of Substituted Guanidines Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists, Pharmacologists

From Pharmacophore Design to Clinical Validation

Executive Summary: The Guanidinium Privilege

The guanidine moiety (

This guide moves beyond the textbook definition to explore the substituted guanidine as a tunable scaffold. Unlike biguanides (e.g., metformin), substituted mono-guanidines offer distinct kinetic profiles for ion channel modulation and membrane interaction. This document details their application in neuroprotection (NMDA antagonism) and antimicrobial defense, supported by validated synthesis and assay protocols.

Chemical Biology & The Pharmacophore

The therapeutic potency of guanidines stems from their ability to mimic the arginine side chain, yet with tunable lipophilicity via N-substitution.

The Y-Aromaticity & Cationic Stability

The planar

Visualization: The Interaction Landscape

The following diagram illustrates the core interactions driving guanidine pharmacology.

Figure 1: Mechanistic interaction map of the protonated guanidine pharmacophore.

Therapeutic Sector A: CNS & Neuroprotection

The NMDA Receptor Axis

Substituted diarylguanidines have emerged as potent, non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Unlike competitive antagonists that bind the glutamate site, these compounds act as open-channel blockers .

-

Mechanism: The guanidine cation enters the open channel pore and binds to the "PCP site" (phencyclidine binding site), effectively plugging the ion channel. This blockade is voltage-dependent and use-dependent, meaning it preferentially targets hyperactive neurons during excitotoxicity (e.g., stroke, ischemia) while sparing normal synaptic transmission.

-

Key Structural Feature: N,N'-diaryl substitution (e.g., N-(1-naphthyl)-N'-(3-ethylphenyl)guanidine) enhances lipophilicity for BBB penetration and provides steric bulk to trap the molecule within the channel.

Visualization: Channel Blockade Mechanism

Figure 2: Logical flow of NMDA receptor modulation by substituted guanidines.

Therapeutic Sector B: Antimicrobial Agents

Membrane Disruption & FtsZ Targeting

In the era of multi-drug resistance (MDR), guanidines offer a dual mechanism:[3][4]

-

Membrane Depolarization: Long-chain alkyl guanidines act as cationic amphiphiles, disrupting bacterial membranes similar to polymyxins but with tunable toxicity profiles.

-

Intracellular Targeting: Recent studies identify FtsZ (a bacterial cell division protein) as a target for specific guanidinomethyl biaryl compounds.

Comparative Efficacy Data

The table below summarizes the antibacterial potency (Minimum Inhibitory Concentration - MIC) of select guanidine derivatives against resistant strains.

| Compound Class | Target Organism | MIC (µg/mL) | Mechanism | Reference |

| Isopropoxy Benzene Guanidine (IBG) | MRSA (Gram +) | 1.5 - 3.0 | Membrane Depolarization | [1] |

| IBG + Colistin (Synergy) | E. coli (MDR) | 0.5 (IBG) | Outer Membrane Permeabilization | [1] |

| N-dodecylguanidine | S. aureus | 2.0 | Lipid Bilayer Disruption | [2] |

| Polyhexamethylene guanidine (PHMG) | P. aeruginosa | 4.0 - 8.0 | Pore Formation | [3] |

Synthesis Strategy: The "Self-Validating" Protocol

Reliable synthesis of substituted guanidines is often plagued by low yields or toxic byproducts (e.g., using cyanogen bromide). The Boc-protected Thiourea Method is the industry standard for high-fidelity synthesis, offering easy purification and structural verification.

Protocol: Guanylation of Amines via N,N'-Di-Boc-thiourea

Objective: Synthesize N-substituted guanidines from primary amines.

Materials:

-

Amine substrate (

)[5] -

N,N'-Di-Boc-N''-triflylguanidine (or N,N'-Di-Boc-thiourea with Mukaiyama's reagent)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Step-by-Step Workflow:

-

Activation (If using Thiourea):

-

Dissolve N,N'-Di-Boc-thiourea (1.0 equiv) in dry DCM.

-

Add Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide, 1.1 equiv) and TEA (2.0 equiv). Stir for 30 min at RT to generate the carbodiimide intermediate.

-

-

Coupling:

-

Add the amine substrate (

, 1.0 equiv) to the reaction mixture. -

Stir at RT for 4–12 hours. Monitor via TLC (Shift in Rf due to loss of amine).

-

Validation Point: The intermediate di-Boc guanidine is lipophilic and easily purified via silica gel chromatography (Hexane/EtOAc).

-

-

Deprotection:

-

Dissolve the purified intermediate in DCM/TFA (1:1 ratio).

-

Stir for 1 hour.

-

Evaporate solvent/TFA under reduced pressure.

-

-

Isolation:

-

Precipitate the guanidinium trifluoroacetate salt using cold diethyl ether.

-

Final QC: 1H-NMR should show characteristic broad singlets for guanidine NH protons at

7.0–8.0 ppm (in DMSO-d6).

-

Figure 3: Synthetic workflow for high-purity substituted guanidines.

Validation Protocol: NMDA Receptor Binding Assay

To confirm the therapeutic potential of synthesized guanidines for CNS applications, a competitive radioligand binding assay is required.

Protocol Name:

Reagents:

-

Ligand:

MK-801 (Specific activity ~30 Ci/mmol). -

Tissue: Rat forebrain membrane homogenates (rich in NMDA receptors).

-

Non-specific Control: 10 µM (+)MK-801 or 10 µM PCP.

-

Buffer: 5 mM Tris-HCl (pH 7.4) + 10 µM Glycine + 10 µM Glutamate (Agonists required to open the channel for ligand access).

Methodology:

-

Preparation: Thaw membrane homogenates and resuspend in assay buffer.

-

Incubation:

-

In a 96-well plate, combine:

-

50 µL Membrane suspension (200 µg protein).

-

25 µL

MK-801 (Final conc. 2 nM). -

25 µL Test Guanidine Compound (Concentration range:

to

-

-

Critical Step: Ensure Glutamate/Glycine are present to open the channel; otherwise, the guanidine cannot compete for the pore site.

-

-

Equilibrium: Incubate for 2 hours at 25°C (Equilibrium is slow for channel blockers).

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Future Outlook

The field is moving toward Targeted Guanidines . By conjugating the guanidine warhead to peptide vectors or exploiting the "arginine transporter" machinery, researchers can reduce systemic toxicity (a common issue with broad-spectrum cationics) and enhance selectivity for tumor cells or specific bacterial strains.

References

-

Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Microbiology Spectrum. (2022).[3] [Link]

-

Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. RSC Advances. (2025). [Link]

-

Guanidine Derivatives Leverage the Antibacterial Performance of Bio-Based Polyamide PA56 Fibres. Polymers (Basel). (2024). [Link]

-

Synthesis and pharmacological evaluation of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers. Journal of Medicinal Chemistry. (1995). [Link]

Sources

- 1. Synthesis and pharmacological evaluation of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of NMDA receptors by butanesulfonyl-homospermine guanidine and neuroprotective effects in in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. d-nb.info [d-nb.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In vitro neuroprotection by substituted guanidines with varying affinities for the N-methyl-D-aspartate receptor ionophore and for sigma sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectral Analysis of 1-(3-Chloro-4-methylphenyl)guanidine

Executive Summary & Compound Profile

This guide provides a definitive protocol for the spectral characterization of 1-(3-Chloro-4-methylphenyl)guanidine . As a critical intermediate in the synthesis of bioactive kinase inhibitors and agrochemicals, verifying the structural integrity of this building block is paramount.

The analysis focuses on the Hydrochloride (HCl) salt form , the most stable and commercially relevant state for storage and handling. Free guanidines are highly basic (

Chemical Profile

-

IUPAC Name: 1-(3-Chloro-4-methylphenyl)guanidine hydrochloride[1]

-

Molecular Formula:

[1] -

Molecular Weight: 183.64 g/mol (Free Base) / ~220.10 g/mol (HCl Salt)[1]

-

Key Structural Features:

Analytical Workflow Strategy

To ensure scientific rigor, we employ a "Triangulation Strategy" where MS confirms mass/isotopes, NMR maps the carbon-hydrogen framework, and IR verifies functional group integrity.

Figure 1: Integrated analytical workflow for structural verification.

Mass Spectrometry (MS) Analysis[1][2][3]

Objective: Confirm molecular weight and validate the presence of the chlorine atom via isotopic abundance.

Methodology

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

-

Rationale: The guanidine group is easily protonated

.[1] Soft ionization preserves the molecular ion.[1]

Fragmentation & Isotope Pattern

The presence of Chlorine provides a built-in validation flag.[1] You must observe the characteristic 3:1 intensity ratio between the

| Ion Type | m/z (Theoretical) | Description |

| 184.06 | Base peak ( | |

| 186.06 | ||

| Fragment | 167.0 | Loss of |

| Fragment | 140.0 | Loss of Guanidine moiety ( |

Fragmentation Pathway Logic:

The guanidinium ion typically undergoes deamination (loss of

Nuclear Magnetic Resonance (NMR) Analysis[1][3][4][5][6][7][8]

Objective: Map the carbon skeleton and confirm the substitution pattern of the aromatic ring.

Experimental Protocol

-

Solvent: DMSO-d6 is mandatory.[1]

-

Why? Chloroform (

) often fails to solubilize guanidinium salts effectively.[1] Furthermore, DMSO slows the exchange rate of the acidic NH protons, allowing them to appear as distinct peaks rather than a broad blur.

-

-

Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1]

H NMR Data (400 MHz, DMSO-d6)

The aromatic region will display a classic ABC pattern (or ABX) typical of 1,2,4-trisubstituted benzenes.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.40 - 7.20 | Broad Singlet | 4H | Exchangeable guanidinium protons.[1] Broadened due to quadrupole relaxation and H-bonding.[1] | |

| 7.35 | Doublet ( | 1H | Ar-H (C2) | H2 : Isolated between Cl and Guanidine.[1] Small meta-coupling. |

| 7.28 | Doublet ( | 1H | Ar-H (C5) | H5 : Ortho to the methyl group.[1] |

| 7.10 | dd ( | 1H | Ar-H (C6) | H6 : Adjacent to C5, meta to C2. |

| 2.28 | Singlet | 3H | Methyl : Deshielded slightly by the aromatic ring but typical for toluene derivatives.[1] |

C NMR Data (100 MHz, DMSO-d6)

| Shift ( | Carbon Type | Assignment |

| 156.5 | Quaternary | Guanidine Core : The most deshielded signal.[1] |

| 138.0 | Quaternary Ar-C | C1 : Attached to N (Ipso).[1] |

| 134.5 | Quaternary Ar-C | C3 : Attached to Chlorine.[1] |

| 132.0 | Quaternary Ar-C | C4 : Attached to Methyl.[1] |

| 131.5 | CH Ar | C5 : Ortho to Methyl.[1] |

| 126.0 | CH Ar | C2 : Ortho to Chlorine.[1] |

| 124.5 | CH Ar | C6 : Para to Chlorine.[1] |

| 19.2 | Methyl Group : Typical benzylic methyl.[1] |

Infrared Spectroscopy (IR) Analysis[1][5][7][9][10]

Objective: Rapid identification of functional groups (Quality Assurance fingerprinting).

Key Absorption Bands

-

N-H Stretching (3100–3450 cm⁻¹):

-

In the HCl salt, this region is broad and intense due to the

or

-

-

C=N Stretching (1630–1690 cm⁻¹):

-

The "Guanidinium I" band. This is the diagnostic peak for the guanidine core, often appearing as a strong doublet due to deformation modes of

.

-

-

Aromatic Skeleton (1450–1600 cm⁻¹):

-

Multiple sharp bands representing

ring stretches.[1]

-

-

Ar-Cl Stretch (1000–1100 cm⁻¹):

-

Often seen as a distinct band around 1080 cm⁻¹, though it can be obscured in the fingerprint region.

-

Synthesis & Impurity Profiling

Understanding the synthesis provides context for potential impurities. This compound is typically synthesized by reacting 3-chloro-4-methylaniline with cyanamide or a guanidinylating agent (e.g., S-methylisothiourea).[1]

Common Impurities to Watch:

-

Starting Material (Aniline): Look for broad amine peaks at ~5.0 ppm in NMR (if free base) or distinct aromatic shifts.[1]

-

Dimerization Products: Cyanamide polymerization products (dicyandiamide).[1]

Figure 2: Simplified synthetic pathway highlighting origin of potential impurities.[1]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for interpreting aromatic coupling patterns).

-

ChemGuide. (2023).[1] Mass Spectrometry - Fragmentation Patterns. Link

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (General Guanidine Fragmentation). Link

-

MDPI. (2025). Guanidino-Aryl Derivatives: Binding to DNA and Spectral Characterization. (Provides comparative spectral data for aryl-guanidines). Link[1]

-

LibreTexts Chemistry. Infrared Spectroscopy: Characteristic Absorption Bands. Link[1]

Sources

Technical Guide: Guanidine Derivatives as Antimicrobial Agents

Executive Summary

The guanidine moiety (

Chemical Basis & Structural Diversity[1][2][4][5]

The Guanidinium Cation

The biological activity of guanidine stems from its unique Y-shaped planarity and resonance stabilization. Upon protonation, the positive charge is delocalized across all three nitrogen atoms. This delocalization creates a robust cation capable of forming bidentate hydrogen bonds with oxoanions (carboxylates, phosphates) found on bacterial cell surfaces.

Key Physicochemical Properties:

-

Basicity: The conjugate acid is stabilized by resonance, making guanidine one of the strongest organic bases.

-

H-Bonding: The arginine-like side chain allows for specific recognition of anionic targets, including DNA minor grooves and lipopolysaccharides (LPS).

Structural Classes

-

Linear Alkyl Guanidines: (e.g., Dodecylguanidine) Amphiphilic molecules where the alkyl tail drives membrane insertion.

-

Bis-Guanidines & Biguanides: (e.g., Chlorhexidine, Alexidine) Two guanidine heads linked by a spacer. The spacer length dictates the "span" across the lipid bilayer.

-

Polymeric Guanidines: (e.g., PHMG) Repeats of guanidine units. High charge density leads to rapid bactericidal action but requires careful molecular weight control to avoid toxicity.

Mechanisms of Antimicrobial Action (MOA)

The primary MOA of guanidine derivatives is membrane disruption , often described by the "carpet model" or "toroidal pore model." However, recent evidence suggests a multi-hit mechanism involving intracellular targeting.

The Membrane Interaction Cascade

-

Electrostatic Attraction: The cationic guanidinium head binds to negatively charged teichoic acids (Gram-positive) or LPS (Gram-negative).

-

Hydrophobic Insertion: The lipophilic tail (alkyl or aryl) inserts into the lipid bilayer, disturbing the packing order.

-

Displacement of Divalent Cations: Guanidines displace

and -

Intracellular Leakage: Formation of transient pores leads to leakage of

ions and eventual cell lysis.

Visualization: Multi-Target MOA

The following diagram illustrates the dual mechanism of membrane disruption and intracellular DNA binding.

Caption: Dual-action mechanism showing membrane depolarization and intracellular targeting by guanidine derivatives.[4]

Structure-Activity Relationships (SAR)[2][6][7]

Optimizing guanidine antimicrobials requires balancing hydrophobicity (for penetration) with cationicity (for solubility and initial binding).

The "Goldilocks" Zone of Alkyl Chains

Research consistently highlights that alkyl chain length is the primary determinant of potency.

-

< 8 Carbons: Insufficient hydrophobicity to penetrate the lipid bilayer; high MIC.

-

10-12 Carbons: Optimal activity. The chain length matches the thickness of the bacterial membrane leaflet.

-

> 14 Carbons: Aggregation (micelle formation) reduces free concentration; increased eukaryotic toxicity (hemolysis).

SAR Data Summary

The following table summarizes the effect of alkyl chain length on activity against S. aureus and E. coli for a mono-guanidine series.

| Compound ID | Alkyl Chain ( | MIC ( | MIC ( | Hemolysis ( | Selectivity Index |

| G-4 | Butyl ( | >128 | >128 | >500 | N/A |

| G-8 | Octyl ( | 32 | 64 | 450 | ~14 |

| G-10 | Decyl ( | 4 | 8 | 120 | 30 |

| G-12 | Dodecyl ( | 2 | 4 | 45 | 22 |

| G-16 | Hexadecyl ( | 8 | 32 | 10 | 1.25 |

Note: Data synthesized from representative literature trends (e.g., Pasero et al., 2025). G-12 offers the best potency, but G-10 offers a better safety profile (Selectivity Index).

Synthetic Methodologies

While classical methods use cyanamide (toxic, poor yields) or S-methylisothioureas (release malodorous methanethiol), the modern standard utilizes 1H-pyrazole-1-carboxamidine reagents. These are shelf-stable, odorless, and highly reactive with primary/secondary amines.

Protocol: Guanylation using 1H-Pyrazole-1-Carboxamidine

Objective: Convert a primary amine precursor to a Boc-protected guanidine, followed by deprotection.

Reagents:

-

Amine substrate (

) - -Di-Boc-1H-pyrazole-1-carboxamidine (CAS: 152120-54-2)

-

Triethylamine (

) or DIPEA -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Deprotection: Trifluoroacetic acid (TFA)

Step-by-Step Workflow:

-

Setup: In a round-bottom flask, dissolve 1.0 equiv of the amine substrate in dry DCM (0.1 M concentration).

-

Addition: Add 1.1 equiv of

-Di-Boc-1H-pyrazole-1-carboxamidine. -

Activation: Add 1.2 equiv of

. Stir at room temperature for 4–12 hours.-

Checkpoint: Monitor reaction by TLC (The pyrazole byproduct is polar/UV active).

-

-

Workup: Wash the organic layer with 5% citric acid (removes pyrazole byproduct) and brine. Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc) to isolate the Boc-guanidine.

-

Deprotection: Dissolve the intermediate in DCM/TFA (1:1 v/v). Stir for 1 hour. Evaporate volatiles.

-

Salt Exchange: Redissolve in minimal MeOH and add 2M HCl in ether to precipitate the Guanidine

HCl salt.

Visualization: Synthesis Logic

Caption: Efficient guanylation pathway avoiding toxic cyanamide intermediates.

Biological Evaluation Protocols

To validate a guanidine derivative as a drug candidate, one must prove it kills bacteria without lysing mammalian cells.

Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Guidelines.

-

Inoculum: Prepare bacterial suspension at

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup: Use 96-well polypropylene plates (prevents cationic drug binding to polystyrene).

-

Dilution: Serial 2-fold dilution of the guanidine compound (e.g., 64 to 0.125

g/mL). -

Incubation: 16–20 hours at 37°C.

-

Readout: The lowest concentration with no visible growth is the MIC.

Hemolysis Assay (Toxicity Screen)

Rationale: Guanidines are membrane-active. This assay quantifies selectivity for bacterial vs. mammalian membranes.

-

Blood Source: Fresh defibrinated horse or sheep blood.

-

Preparation: Wash RBCs 3x with PBS. Resuspend to 2% v/v.

-

Treatment: Incubate RBCs with compound (concentrations

to -

Controls:

-

Negative: PBS (0% lysis).

-

Positive: 1% Triton X-100 (100% lysis).

-

-

Measurement: Centrifuge (1000g, 10 min). Measure absorbance of supernatant at 540 nm (Hemoglobin release).

-

Calculation:

Clinical Relevance & Future Outlook

Current Landscape

-

Chlorhexidine: The gold standard for topical antisepsis. Its bis-biguanide structure provides broad-spectrum activity but is limited to topical use due to toxicity.

-

Polyhexanide (PHMB): Used in wound care. The polymeric structure reduces skin penetration (lowering toxicity) while maintaining surface bacterial killing.

Emerging Candidates

-

Isopropoxy Benzene Guanidine (IBG): A novel small molecule showing synergy with colistin against MDR Gram-negatives.[5][6] It acts by permeabilizing the outer membrane, allowing traditional antibiotics to enter.

-

Peptidomimetics: "Guanidino-lipoids" that mimic antimicrobial peptides (AMPs) but with enhanced proteolytic stability.

References

-

Mechanism of Action & SAR

-

Synthetic Methodology

-

Castillo-Meléndez, J. A., & Golding, B. T. (2004).[8] Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines. Synthesis.

-

Sigma-Aldrich. 1H-Pyrazole-1-carboxamidine hydrochloride Product Sheet.

-

-

Clinical & Reviews

-

Massiot, G., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry.

-

Kovacevic, B., et al. (2021). Antimicrobial drugs bearing guanidine moieties: A review. European Journal of Medicinal Chemistry. [5]

-

Sources

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. d-nb.info [d-nb.info]

- 3. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Guanidine synthesis by guanylation [organic-chemistry.org]

In silico modeling of 1-(3-Chloro-4-methylphenyl)guanidine interactions

A Multiscale Modeling Protocol for 5-HT3 Receptor Interrogation

Executive Summary

This technical guide outlines a high-precision computational workflow for modeling the interactions of 1-(3-Chloro-4-methylphenyl)guanidine (hereafter referred to as CMPG-Me ). This molecule is a structural derivative of the well-characterized 5-HT3 agonist m-chlorophenylguanidine (mCPG).

The primary challenge in modeling CMPG-Me lies in accurately capturing the cation-π interactions between the guanidinium headgroup and the aromatic cage of the 5-HT3 receptor, while simultaneously resolving the steric impact of the para-methyl substitution. Standard molecular mechanics (MM) force fields often underestimate the polarization energy of cation-π systems. Therefore, this protocol enforces a Hybrid QM/MM or high-level DFT parameterization approach to ensure predictive validity.

Phase 1: Ligand Characterization & Quantum Mechanical Preparation

Objective: To generate force-field compliant parameters that accurately reflect the charge delocalization of the guanidinium moiety.

1.1 Tautomer Enumeration & Protonation

The guanidine group (

-

Protocol: Protonate the guanidine nitrogen atoms. Ensure the positive charge is delocalized across the

system. -

Critical Check: Do not model the neutral species for receptor binding simulations; this will lead to false negatives in the aromatic binding pocket.

1.2 DFT Geometry Optimization

Standard force fields (like OPLS3e or CHARMM36) may not perfectly capture the torsional barrier between the phenyl ring and the guanidine group.

-

Method: Perform geometry optimization using Density Functional Theory (DFT).

-

Theory Level: B3LYP/6-31G** or M06-2X/cc-pVTZ (M06-2X is preferred for capturing non-covalent dispersion interactions).

-

Output: Calculate electrostatic potential (ESP) charges to derive RESP (Restrained Electrostatic Potential) partial charges for the MD simulation.

Phase 2: Target Identification & Structural Preparation

Objective: To select and prepare the appropriate 5-HT3 receptor conformation.

2.1 PDB Selection

The 5-HT3 receptor is a pentameric ligand-gated ion channel (LGIC).[2] The choice of structure depends on whether you hypothesize CMPG-Me to be an agonist (channel opener) or antagonist (stabilizer of closed state). Given the structural similarity to mCPG (a known agonist), an open/active conformation is the logical starting point.

| PDB ID | Organism | State | Resolution | Usage Recommendation |

| 6HIN | Mouse | Serotonin-bound (F state) | 4.10 Å | Template for agonist-bound state. |

| 6Y1Z | Mouse | Antagonist-bound (Closed) | 2.82 Å | High-res reference for side-chain refinement. |

| 8BLB | Human | Vortioxetine-bound | 3.30 Å | Good for human homology modeling. |

2.2 Homology Modeling (If Human Target Required)

If the experimental goal is human drug development, generate a homology model of the human 5-HT3A sequence using 6HIN as the template for the transmembrane domain and ligand-binding domain (LBD) interface.

Phase 3: Molecular Docking (Induced Fit Protocol)

Objective: To predict the binding pose, accounting for the flexibility of "Loop C" in the binding site.

3.1 The "Aromatic Cage" Constraint

The 5-HT3 orthosteric binding site is an "aromatic cage" formed by residues Trp183, Tyr234, Phe226, and Tyr153 .

-

Mechanism: The guanidinium headgroup of CMPG-Me must orient to form cation-π interactions with Trp183 and Tyr234.

-

Protocol: Define a docking grid centered on Trp183. Apply a hydrogen bond constraint to the backbone carbonyl of Trp183 or the hydroxyl of Tyr153 , forcing the guanidine into the cage.

3.2 Addressing the Para-Methyl Group

The para-methyl group (position 4) extends the molecular length compared to the parent mCPG.

-

Risk: Steric clash with the back wall of the binding pocket (residues near Loop E).

-

Solution: Use Induced Fit Docking (IFD) . Allow side-chain flexibility for residues within 5Å of the ligand. This permits the receptor to accommodate the extra methyl volume without artificially rejecting the pose.

Phase 4: Molecular Dynamics (MD) & Interaction Profiling

Objective: To validate the stability of the docked pose and quantify the interaction energy.

4.1 Simulation Setup

-

System: Embed the receptor in a POPC lipid bilayer (mimicking the neuronal membrane). Solvate with TIP3P water and neutralize with 0.15 M NaCl.

-

Force Field: CHARMM36m (protein/lipids) + CGenFF (ligand).

-

Duration: Minimum 100 ns production run.

4.2 Analysis Metrics

-

RMSD: Ligand stability (< 2.0 Å deviation from docked pose).

-

Cation-π Distance: Monitor distance between the centroid of the guanidinium plane and the centroid of the Trp183 indole ring. (Stable interaction: 3.4 – 4.0 Å).

-

Hydrophobic Fill: Analyze the solvent-accessible surface area (SASA) of the 4-methyl group. A decrease in SASA indicates successful burial in a hydrophobic sub-pocket.

4.3 Diagram: Interaction Workflow

The following diagram illustrates the critical signaling pathway and computational workflow for validating CMPG-Me.

Caption: Workflow for parameterizing and validating CMPG-Me binding dynamics.

Phase 5: Mechanistic Interaction Map

The specific binding mode of phenylguanidines differs slightly from serotonin. While serotonin H-bonds with Tyr153, phenylguanidines often recruit Ser182 or Glu129 .

Caption: Predicted molecular interactions within the 5-HT3 orthosteric binding site.

Phase 6: ADMET & Safety Profiling

While binding affinity is critical, "in silico" development must assess developability.

-

hERG Inhibition: Phenylguanidines structurally resemble some hERG blockers. Run a pharmacophore screen against a hERG model (e.g., Cryo-EM structure of hERG) to predict cardiotoxicity risks.

-

BBB Permeability: Calculate Polar Surface Area (PSA). For CNS activity (5-HT3 modulation), PSA should be < 90 Ų. The guanidinium charge is a liability here; verify if the lipophilic chlorophenyl ring compensates sufficiently to allow blood-brain barrier penetration.

References

-

Polovinkin, L., et al. (2018).[3] "Conformational transitions of the serotonin 5-HT3 receptor." Nature, 563(7730), 275-279.

-

Basak, S., et al. (2020). "Cryo-EM structure of the 5-HT3A receptor in complex with the anti-emetic palonosetron." Nature Communications, 11, 1-9.

-

Dougherty, D. A. (2013). "The Cation-π Interaction." Accounts of Chemical Research, 46(4), 885–893.

-

Sepúlveda, M. I., Lummis, S. C., & Martin, I. L. (1991). "The agonist properties of m-chlorophenylbiguanide and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells." British Journal of Pharmacology, 104(2), 536–540.

-

Melis, C., et al. (2008). "The binding of serotonin to the 5-HT3 receptor: a density functional theory study." Journal of Physical Chemistry B, 112(29), 8711-8718.

Sources

Methodological & Application

Synthesis of 1-(3-Chloro-4-methylphenyl)guanidine from 3-chloro-4-methylaniline

[1][2][3]

Executive Summary

This guide details the synthesis of 1-(3-Chloro-4-methylphenyl)guanidine, a functionalized aryl guanidine often utilized as a pharmacophore in medicinal chemistry (e.g., for NHE inhibitors or histamine receptor ligands).[1] While direct guanylation of anilines can be challenging due to the nucleophilicity difference between the amine and the guanidine product, this protocol prioritizes the S-Methylisothiourea Sulfate method. This route is selected for its high reliability in research settings, offering superior control over mono-substitution compared to cyanamide-based industrial routes.[1]

Retrosynthetic Analysis & Strategy